N-tert-butyl-3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methylphenyl)carbonyl]hydrazinyl}propanamide
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Overview
Description
3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHYLBENZOYL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a benzisothiazole ring system with a dioxido functional group, a methylbenzoyl hydrazino moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHYLBENZOYL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of ortho-aminothiophenol with a suitable electrophile.
Introduction of the Dioxido Group: The dioxido group is introduced via oxidation, often using reagents such as hydrogen peroxide or peracids.
Attachment of the Methylbenzoyl Hydrazino Moiety: This step involves the reaction of the benzisothiazole derivative with 4-methylbenzoyl hydrazine under acidic or basic conditions.
Formation of the Propanamide Group: The final step involves the reaction of the intermediate with 2-methyl-2-propanylamine to form the propanamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the benzisothiazole ring, to form sulfone derivatives.
Reduction: Reduction reactions can target the dioxido group, converting it back to a thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring system can interact with active sites of enzymes, potentially inhibiting their activity. The dioxido group may enhance the compound’s binding affinity through hydrogen bonding or electrostatic interactions. The hydrazino and amide groups can also participate in various interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: Similar benzisothiazole ring system but with different functional groups.
[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)THIO]ACETIC ACID: Contains a thioether group instead of a hydrazino group.
2-[4-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)PIPERAZIN-1-YL]ETHANOL: Features a piperazine ring instead of a propanamide group.
Uniqueness
3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHYLBENZOYL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N4O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methylbenzoyl)amino]amino]propanamide |
InChI |
InChI=1S/C22H26N4O4S/c1-15-9-11-16(12-10-15)21(28)24-26(14-13-19(27)23-22(2,3)4)20-17-7-5-6-8-18(17)31(29,30)25-20/h5-12H,13-14H2,1-4H3,(H,23,27)(H,24,28) |
InChI Key |
YBJMRCPIKQDKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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